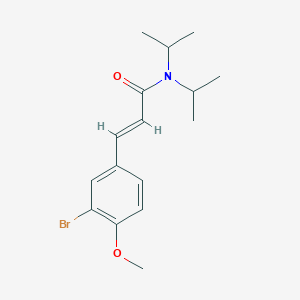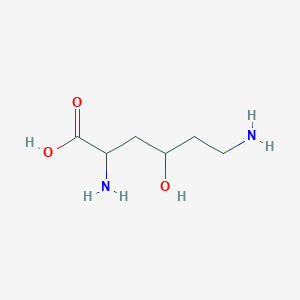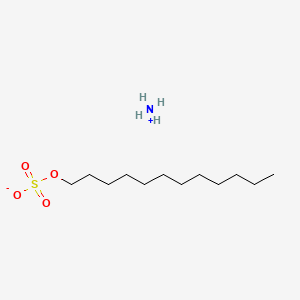
Ammonium dodecyl sulfate
Overview
Description
Ammonium dodecyl sulfate, also known as ammonium lauryl sulfate, is an anionic surfactant with the chemical formula CH₃(CH₂)₁₀CH₂OSO₃NH₄. It consists of a nonpolar hydrocarbon chain and a polar sulfate end group, which gives it surfactant properties. This compound is commonly used in personal care products like shampoos and body washes due to its ability to create foam and dissolve both polar and non-polar materials .
Mechanism of Action
Target of Action
Ammonium dodecyl sulfate (ADS), also known as ammonium lauryl sulfate, primarily targets surfaces and interfaces due to its surfactant properties . The anion consists of a nonpolar hydrocarbon chain and a polar sulfate end group . This combination of nonpolar and polar groups allows ADS to interact with both polar and non-polar materials .
Mode of Action
ADS operates by reducing the surface tension of solutions, which enhances its ability to penetrate or “wet out” various surfaces, including porous structures like cloth, fibers, and hair . Above the critical micelle concentration, the anions organize into a micelle, forming a sphere with the polar, hydrophilic heads of the sulfate portion on the outside of the sphere and the nonpolar, hydrophobic tails pointing inwards towards the center .
Biochemical Pathways
In the context of copper (Cu) chemical mechanical polishing (CMP) of integrated circuit Cu wiring, ADS acts as an inhibitor in the slurry . It is absorbed on the Cu surface via electrostatic interactions, forming a thin porous film with small openings . Then, chemisorbed molecules effectively fill up the small openings, forming a compact passivating film to protect the Cu surface .
Pharmacokinetics
The pharmacokinetics of quaternary ammonium compounds like ADS are complex and depend on various factors . .
Result of Action
The overall effect of ADS’s action is a reduction in the surface tension of the solution, which enhances its ability to penetrate various surfaces . In the context of Cu CMP, the use of ADS leads to a reduction in step height from the initial 3800 Å to 654 Å .
Action Environment
The action of ADS can be influenced by environmental factors. For instance, in the context of Cu CMP, a significant kinetics enhancement is observed when ammonium sulfate is present in aerosols . Additionally, ADS should be stored in a cool, ventilated, and dry place, avoiding sunlight and rain .
Biochemical Analysis
Biochemical Properties
Ammonium dodecyl sulfate plays a significant role in biochemical reactions, particularly in the solubilization of proteins and lipids. It interacts with enzymes, proteins, and other biomolecules by disrupting their native structures. This disruption is primarily due to the compound’s ability to form micelles, which encapsulate hydrophobic regions of proteins, leading to their denaturation . For instance, in SDS-PAGE, this compound binds non-covalently to proteins, causing them to unfold and acquire a negative charge proportional to their length .
Cellular Effects
This compound affects various types of cells and cellular processes. It can disrupt cell membranes, leading to cell lysis and the release of intracellular contents . This surfactant also influences cell signaling pathways, gene expression, and cellular metabolism by altering the integrity of cellular membranes and affecting the function of membrane-bound proteins . In some cases, exposure to this compound can lead to cellular stress and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the hydrophobic regions of proteins and disrupting their tertiary and quaternary structures . This binding leads to protein denaturation and the formation of negatively charged protein-surfactant complexes. Additionally, this compound can inhibit or activate enzymes by altering their conformation and accessibility to substrates . Changes in gene expression may also occur as a result of the compound’s impact on cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its effectiveness can diminish with prolonged exposure to air and light . Over time, this compound may degrade, leading to a reduction in its surfactant properties. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in membrane permeability and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations, the compound may cause mild irritation to the skin and eyes . At higher doses, it can lead to more severe toxic effects, including damage to internal organs and disruption of normal physiological processes . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a noticeable biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism . It interacts with enzymes such as lipases and esterases, which are responsible for the breakdown of lipids. The compound can also affect metabolic flux by altering the availability of substrates and cofactors required for enzymatic reactions . Changes in metabolite levels, such as an increase in fatty acids, have been observed in the presence of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s amphiphilic nature allows it to associate with both hydrophobic and hydrophilic molecules, facilitating its movement across cellular membranes. This property also contributes to its accumulation in specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus .
Subcellular Localization
This compound is localized in various subcellular compartments, including the plasma membrane, endoplasmic reticulum, and lysosomes . Its activity and function can be influenced by its localization, as the compound may interact with different sets of proteins and lipids in each compartment. Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can exert its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium dodecyl sulfate is typically synthesized through the sulfation of dodecyl alcohol with sulfur trioxide, followed by neutralization with ammonia. The reaction can be represented as follows:
CH3(CH2)10CH2OH+SO3→CH3(CH2)10CH2OSO3H
CH3(CH2)10CH2OSO3H+NH3→CH3(CH2)10CH2OSO3NH4
Industrial Production Methods: In industrial settings, the sulfation process is often carried out in a continuous reactor, such as a falling film reactor, to ensure efficient and consistent production. The dodecyl alcohol and sulfur trioxide react in the reactor, and the resulting product is neutralized with ammonia water to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Ammonium dodecyl sulfate can undergo various chemical reactions, including:
Oxidation: It can be oxidized by hydroxyl radicals, leading to the formation of oxygenated products.
Substitution: The sulfate group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals (OH) are commonly used for oxidation reactions.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) can be used for substitution reactions.
Major Products:
Oxidation: Oxygenated derivatives of dodecyl sulfate.
Substitution: Products depend on the nucleophile used; for example, substitution with hydroxide ions would yield dodecanol.
Scientific Research Applications
Ammonium dodecyl sulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: It is commonly used in protein electrophoresis (SDS-PAGE) to denature proteins and impart a negative charge for separation based on size.
Medicine: It is used in formulations for drug delivery systems due to its surfactant properties.
Industry: It is used in the formulation of cleaning agents, detergents, and personal care products
Comparison with Similar Compounds
Sodium dodecyl sulfate (SDS): Similar in structure but uses sodium instead of ammonium. It is also a widely used surfactant in laboratory and industrial applications.
Potassium dodecyl sulfate: Similar to ammonium dodecyl sulfate but uses potassium as the counterion.
Lithium dodecyl sulfate: Uses lithium as the counterion and has similar surfactant properties
Uniqueness: this compound is unique due to its specific counterion (ammonium), which can influence its solubility and interaction with other compounds. It is often preferred in formulations where the presence of sodium or potassium ions might be undesirable .
Properties
CAS No. |
2235-54-3 |
|---|---|
Molecular Formula |
C12H29NO4S |
Molecular Weight |
283.43 g/mol |
IUPAC Name |
azane;dodecyl hydrogen sulfate |
InChI |
InChI=1S/C12H26O4S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);1H3 |
InChI Key |
BTBJBAZGXNKLQC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-].[NH4+] |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)O.N |
Color/Form |
Clear liquid |
density |
1.03 at 68 °F (USCG, 1999) |
Key on ui other cas no. |
2235-54-3 |
physical_description |
Ammonium lauryl sulfate appears as light yellow liquid. May float or sink and mix with water. (USCG, 1999) Liquid |
Pictograms |
Corrosive; Irritant |
Related CAS |
151-41-7 (Parent) |
Synonyms |
ammonium dodecyl sulfate ammonium lauryl sulfate dodecyl sulfate dodecyl sulfate, ammonium salt dodecyl sulfate, barium salt dodecyl sulfate, cadmium salt dodecyl sulfate, calcium salt dodecyl sulfate, cesium salt dodecyl sulfate, cobalt (+2) salt dodecyl sulfate, copper (+2) salt dodecyl sulfate, lead (+2) salt dodecyl sulfate, lithium salt dodecyl sulfate, magnesium salt dodecyl sulfate, magnesium, sodium salt (4:1:2) dodecyl sulfate, manganese (+2) salt dodecyl sulfate, manganese salt dodecyl sulfate, nickel (+2) salt dodecyl sulfate, potassium salt dodecyl sulfate, rubidium salt dodecyl sulfate, silver (+1) salt dodecyl sulfate, strontium salt dodecyl sulfate, thallium (+1) salt dodecyl sulfate, zinc salt (2:1) lauryl sulfate laurylsulfate lithium dodecyl sulfate lithium lauryl sulfate magnesium dodecyl sulfate magnesium lauryl sulfate potassium dodecyl sulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


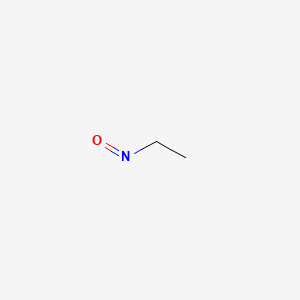

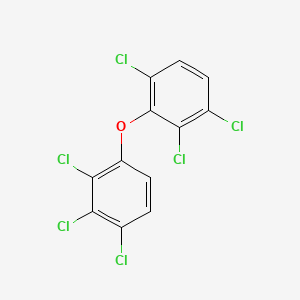
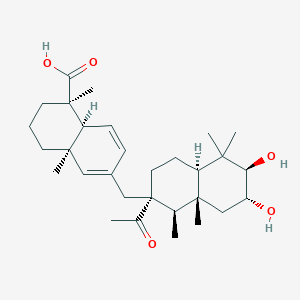
![4-amino-1-[[(5S)-2-(2-octadecoxyethoxy)-2-oxo-1,4,2$l^{5}-dioxaphosphinan-5-yl]methyl]pyrimidin-2-one](/img/structure/B1204548.png)
![(2S,3R)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol](/img/structure/B1204551.png)

![2-[(1-Tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-2-azaspiro[5.5]undecane](/img/structure/B1204554.png)
![N-[2-(1-azepanyl)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B1204555.png)
![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B1204557.png)
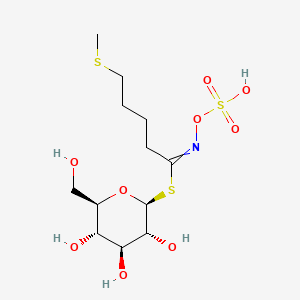
![4-Chloro-6-[4-[(4-methylphenyl)-oxomethyl]-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1204561.png)
